[1-(5-Bromothiophen-2-yl)ethyl](butyl)amine
Description
1-(5-Bromothiophen-2-yl)ethylamine is a secondary amine featuring a 5-bromothiophene ring linked to an ethylamine backbone, with a butyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C10H16BrNS |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C10H16BrNS/c1-3-4-7-12-8(2)9-5-6-10(11)13-9/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
RUJOVBANFACBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 5-bromothiophene.
Alkylation: The brominated thiophene undergoes alkylation with ethylamine under basic conditions to form 1-(5-bromothiophen-2-yl)ethylamine.
Substitution with Butyl Group: The final step involves the substitution of the ethylamine with a butyl group, which can be achieved through a nucleophilic substitution reaction using butyl halides.
Industrial Production Methods
Industrial production of 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Electronics: Application in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl Chain Length
a. 1-(5-Bromothiophen-2-yl)ethylamine vs. n-(1-(5-Bromothiophen-2-yl)ethyl)pentan-1-amine
The primary distinction between these compounds lies in the alkyl chain length (butyl vs. pentyl). Increasing the chain length from C4 (butyl) to C5 (pentyl) enhances lipophilicity, as reflected in their calculated logP values (estimated via fragment-based methods):
| Compound | Molecular Formula | Molecular Weight | Estimated logP |
|---|---|---|---|
| 1-(5-Bromothiophen-2-yl)ethylamine | C₁₀H₁₆BrNS | 260.21 g/mol | ~2.8 |
| n-(1-(5-Bromothiophen-2-yl)ethyl)pentan-1-amine | C₁₁H₁₈BrNS | 274.24 g/mol | ~3.3 |
The longer pentyl chain in the latter compound may improve membrane permeability but reduce aqueous solubility, a critical factor in drug design .
b. 1-(5-Bromothiophen-2-yl)ethylamine vs. 1-(5-Bromothiophen-2-yl)-N-(2-methoxyethyl)ethan-1-amine
Replacing the butyl group with a 2-methoxyethyl substituent introduces polarity via the ether oxygen. This modification significantly alters solubility:
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Solubility (Predicted) |
|---|---|---|---|---|
| 1-(5-Bromothiophen-2-yl)ethylamine | C₁₀H₁₆BrNS | 260.21 g/mol | Butyl (C4) | Low in water |
| 1-(5-Bromothiophen-2-yl)-N-(2-methoxyethyl)ethan-1-amine | C₁₀H₁₅BrNO₃S | 293.20 g/mol | 2-Methoxyethyl | Moderate in polar solvents |
Heterocyclic Modifications: Thiophene vs. Furan
Comparison with [(5-bromofuran-2-yl)methyl][1-(2-methylphenyl)ethyl]amine
Replacing the thiophene ring with a furan system alters electronic properties. Thiophene’s sulfur atom contributes to greater aromatic stability and electron-richness compared to furan’s oxygen atom. This difference impacts reactivity in cross-coupling reactions or interactions with biological targets:
| Property | Thiophene Derivative (1-(5-Bromothiophen-2-yl)ethylamine) | Furan Derivative ([(5-bromofuran-2-yl)methyl][1-(2-methylphenyl)ethyl]amine) |
|---|---|---|
| Aromatic Electron Density | Higher (due to S atom) | Lower (due to O atom) |
| Dipole Moment | ~1.6 D | ~1.3 D |
| Reactivity in Suzuki Coupling | More reactive (S stabilizes transition metals) | Less reactive |
Such differences may influence applications in catalysis or as building blocks for pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
